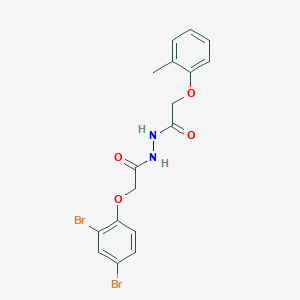
3-(3-Nitroanilino)indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Nitroanilino)indol-2-one is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a nitro group attached to the aniline moiety, which is further connected to the indole core. This structural arrangement imparts unique chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Nitroanilino)indol-2-one can be achieved through various methods. One common approach involves the Henry reaction of isatin and N-substituted isatins with nitromethane, followed by dehydration of the nitroaldol adduct with mesyl chloride . This method provides satisfactory yields and is efficient for producing the desired compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Nitroanilino)indol-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and electrophilic reagents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions include amino derivatives, substituted indoles, and other functionalized compounds that retain the indole core structure.
Aplicaciones Científicas De Investigación
3-(3-Nitroanilino)indol-2-one has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-(3-Nitroanilino)indol-2-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indole core can bind to multiple receptors, modulating their activity and influencing cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
3-Nitroindole: Shares the nitro group but lacks the aniline moiety.
3-Aminoindole: Contains an amino group instead of a nitro group.
Indole-3-acetic acid: A plant hormone with a different functional group arrangement.
Uniqueness
3-(3-Nitroanilino)indol-2-one is unique due to the presence of both the nitro group and the aniline moiety attached to the indole core. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propiedades
Número CAS |
78662-39-2 |
|---|---|
Fórmula molecular |
C14H9N3O3 |
Peso molecular |
267.24 g/mol |
Nombre IUPAC |
3-(3-nitrophenyl)imino-1H-indol-2-one |
InChI |
InChI=1S/C14H9N3O3/c18-14-13(11-6-1-2-7-12(11)16-14)15-9-4-3-5-10(8-9)17(19)20/h1-8H,(H,15,16,18) |
Clave InChI |
PIUWEYFCGBZZMB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=NC3=CC(=CC=C3)[N+](=O)[O-])C(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-5-[(diethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11693872.png)

![5-amino-3-{(Z)-2-[2-(benzyloxy)-5-bromophenyl]-1-cyanoethenyl}-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B11693884.png)
![3-chloro-N'-{(E)-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylidene}benzohydrazide](/img/structure/B11693891.png)
![N-((E)-2-(1,3-benzodioxol-5-yl)-1-{[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B11693904.png)

![2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-1-(4-nitrophenyl)ethanone](/img/structure/B11693923.png)
![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-4-iodo-1H-pyrazole-5-carbohydrazide](/img/structure/B11693930.png)
![4-({2-[2-(4-cyanophenoxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)benzoic acid](/img/structure/B11693937.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2-bromophenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11693946.png)
![N'-[(E)-[5-(4-Bromophenyl)furan-2-YL]methylidene]-2-(4-chlorophenoxy)acetohydrazide](/img/structure/B11693947.png)


![3,5-dinitro-N'-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}benzohydrazide](/img/structure/B11693958.png)
